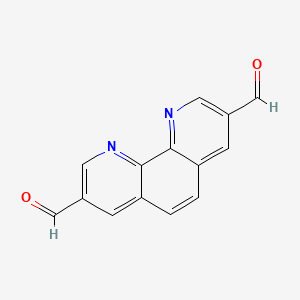

1,10-Phenanthroline-3,8-dicarbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8N2O2 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

1,10-phenanthroline-3,8-dicarbaldehyde |

InChI |

InChI=1S/C14H8N2O2/c17-7-9-3-11-1-2-12-4-10(8-18)6-16-14(12)13(11)15-5-9/h1-8H |

InChI Key |

KHHWQKIGVJXSMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 1,10 Phenanthroline 3,8 Dicarbaldehyde and Its Derivatives

Functional Group Interconversions Involving Aldehyde Moieties at 3,8-Positions

The aldehyde groups of 1,10-phenanthroline-3,8-dicarbaldehyde are highly reactive and can be readily transformed into other important functional groups, such as alcohols and carboxylic acids, thereby expanding the molecular diversity of the phenanthroline family.

The selective reduction of the aldehyde moieties in this compound to the corresponding primary alcohols yields 1,10-phenanthroline-3,8-dimethanol. This transformation is a standard functional group conversion in organic synthesis. It can be readily achieved using common hydride-reducing agents.

Typical reagents for this reduction include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent for reducing aldehydes and ketones, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which would also effectively perform the transformation.

This conversion provides access to diol ligands, which can exhibit different coordination properties and serve as precursors for further derivatization, such as esterification or etherification.

The aldehyde groups can be easily oxidized to carboxylic acid groups, affording 1,10-phenanthroline-3,8-dicarboxylic acid. This derivative is a valuable ligand for creating coordination polymers and metal-organic frameworks.

A well-documented method for the analogous oxidation of 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) involves heating the dialdehyde (B1249045) in a mixture of nitric acid (HNO₃) and water. researchgate.net This procedure results in high yields of the corresponding dicarboxylic acid. researchgate.net Other standard oxidizing agents for converting aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), could also be employed, though reaction conditions would need to be optimized to avoid degradation of the heterocyclic ring. The resulting dicarboxylic acid can be further converted into derivatives like esters or amides through standard condensation reactions.

| Precursor | Reagent | Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1,10-Phenanthroline-2,9-dicarbaldehyde | Nitric Acid (HNO₃) / H₂O | Reflux (122 °C), 10 h | 1,10-Phenanthroline-2,9-dicarboxylic acid | 66% | researchgate.net |

| 1,10-Phenanthroline-2,9-dicarbaldehyde | Nitric Acid (HNO₃) | Not specified | 1,10-Phenanthroline-2,9-dicarboxylic acid | 82% | researchgate.net |

Condensation Reactions for Schiff Base Formation

The aldehyde functional groups of 1,10-phenanthroline-dicarbaldehydes are prime candidates for condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands can form stable complexes with a wide variety of metal ions.

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to a carbinolamine intermediate. This intermediate then undergoes dehydration, typically catalyzed by acid, to yield the final imine product. The reaction is reversible, and its efficiency can often be enhanced by removing the water formed during the reaction.

While specific research detailing the condensation of this compound is scarce, extensive studies on the analogous 1,10-phenanthroline-2,9-dicarbaldehyde provide valuable insights into the expected reactivity and reaction conditions. These studies demonstrate the successful condensation with a variety of amines, including those containing additional donor atoms, to create multidentate ligands.

For instance, the reaction of 1,10-phenanthroline-2,9-dicarbaldehyde with thiosemicarbazide (B42300) in refluxing ethanol with a catalytic amount of hydrochloric acid yields the corresponding bis(thiosemicarbazone) Schiff base. researchgate.netasianpubs.org Similarly, condensation with sulfur-containing amines like 2-mercaptoaniline and S-alkyl/aryl dithiocarbazates has been achieved, often with the aid of an acid catalyst and heat. scirp.org These reactions can be carried out using conventional heating or microwave irradiation, with the latter often leading to significantly reduced reaction times. scirp.org

The resulting Schiff bases are often characterized by various spectroscopic methods, including FT-IR, which shows the characteristic C=N stretching vibration of the imine bond, and NMR spectroscopy, which reveals the chemical shifts of the protons in the newly formed ligand.

The table below summarizes typical reaction conditions for the formation of Schiff bases from a phenanthroline dicarbaldehyde precursor, based on the available literature for analogous compounds. This data serves as a predictive model for the conditions likely required for the successful synthesis of Schiff bases from this compound.

| Amine Reactant | Solvent | Catalyst | Reaction Conditions | Product Type | Reference |

| Thiosemicarbazide | Ethanol | Hydrochloric acid | Reflux, 4 h | Bis(thiosemicarbazone) | researchgate.netasianpubs.org |

| 2-Mercaptoaniline | Ethanol/Methanol | Sulfuric acid | Reflux, 1-3 h or Microwave (70-75°C, 15 min) | Bis(benzothiazolyl)phenanthroline | scirp.org |

| S-Methyldithiocarbazate | Ethanol | Sulfuric acid | Reflux, 2 h | Bis(hydrazinecarbodithioate) | scirp.org |

| S-Benzyldithiocarbazate | Ethanol/Methanol | Sulfuric acid | Reflux, 3 h | Bis(hydrazinecarbodithioate) | scirp.org |

Coordination Chemistry and Ligand Design Principles of 1,10 Phenanthroline 3,8 Dicarbaldehyde

Chelation Modes and Coordination Geometries of 1,10-Phenanthroline-3,8-dicarbaldehyde Ligands

The coordination behavior of this compound and its derivatives is dictated by the interplay of the nitrogen atoms of the phenanthroline ring and the oxygen or other donor atoms of the aldehyde or derivative functional groups.

Role of Nitrogen and Oxygen Donor Atoms in Metal Binding

The two nitrogen atoms of the 1,10-phenanthroline (B135089) core provide a classic bidentate N,N'-chelating site, forming a stable five-membered ring with a coordinated metal ion. researchgate.netresearchgate.net This rigid, planar chelating unit is a common feature in the coordination chemistry of phenanthroline derivatives. researchgate.netwikipedia.org The aldehyde groups at the 3 and 8 positions introduce oxygen donor atoms, which can also participate in metal binding. Depending on the metal ion's size, coordination number preference, and the conformational flexibility of the ligand, the aldehyde oxygens can coordinate to the same metal center as the phenanthroline nitrogens, leading to a tetradentate chelation mode. Alternatively, they can bridge to adjacent metal centers, forming polynuclear or supramolecular structures. The coordination of the aldehyde oxygen is generally weaker than that of the phenanthroline nitrogens.

Multidentate Ligand Architectures Derived from this compound (e.g., bis-thiosemicarbazone derivatives)

The reactivity of the aldehyde functional groups in this compound allows for the straightforward synthesis of more complex, multidentate ligands. A prominent example is the formation of bis-thiosemicarbazone derivatives through the condensation reaction with thiosemicarbazide (B42300). asianpubs.org These derivatives are of significant interest due to their potential to act as hexadentate ligands, with the two nitrogen atoms from the phenanthroline ring, the two imine nitrogens, and the two sulfur atoms of the thiosemicarbazone moieties all available for coordination. asianpubs.org The resulting metal complexes can exhibit a variety of coordination geometries, often distorted octahedral, depending on the specific metal ion. The synthesis of such multidentate ligands from dicarbaldehyde precursors is a well-established strategy for creating ligands that can form highly stable metal complexes. asianpubs.orgresearchgate.net

While specific studies on the bis-thiosemicarbazone of the 3,8-dicarbaldehyde isomer are not widely reported, research on the analogous 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) demonstrates its capability to form stable complexes and act as a multidentate ligand. asianpubs.org

Metal Complex Formation Studies with Transition and Lanthanide Ions

The coordination of 1,10-phenanthroline-based ligands with a variety of metal ions, including transition metals and lanthanides, has been extensively studied. wikipedia.orgnih.govrsc.org The specific substitution pattern of this compound is expected to influence the stoichiometry, stability, and coordination sphere of the resulting metal complexes.

Stoichiometry and Stability Constants of Metal-Dicarbaldehyde Complexes

The stoichiometry of metal complexes with this compound and its derivatives will depend on the coordination preferences of the metal ion and the denticity of the ligand. For the parent dicarbaldehyde, 1:1, 2:1, and 3:1 ligand-to-metal ratios are possible, similar to unsubstituted 1,10-phenanthroline. wikipedia.org However, the potential for the aldehyde groups to participate in coordination could favor lower ligand-to-metal ratios.

Influence of Auxiliary Ligands and Counterions on Coordination Spheres

Counterions can also play a role in the solid-state structure of the complexes through hydrogen bonding or other non-covalent interactions, which can influence the packing of the molecules in the crystal lattice. nih.gov The nature of the counterion can also affect the solubility and reactivity of the complex.

Spectroscopic and Structural Elucidation of Coordination Compounds

The characterization of metal complexes of this compound and its derivatives relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C=C bonds of the phenanthroline ring, as well as the C=O stretch of the aldehyde groups upon complexation, provide evidence of metal-ligand bond formation. researchgate.netijirset.com For derivatives like thiosemicarbazones, changes in the C=S and N-H stretching frequencies are also indicative of coordination. asianpubs.org

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons upon coordination can provide information about the binding mode.

Electronic absorption (UV-Vis) spectroscopy reveals information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) bands are often observed in complexes with transition metals and are responsible for their characteristic colors. wikipedia.org

Due to the limited availability of specific research on this compound, detailed data tables for its coordination compounds are not provided. The information presented is based on the general principles of coordination chemistry and studies of closely related 1,10-phenanthroline derivatives.

Advanced Spectroscopic Characterization (e.g., UV-Vis Absorption, Fluorescence, NMR, Mass Spectrometry, IR Spectroscopy)

The comprehensive characterization of this compound is achieved through a suite of advanced spectroscopic techniques. Each method provides distinct and complementary information regarding the molecule's electronic configuration, structural framework, and specific functional groups.

UV-Vis Absorption Spectroscopy: The electronic spectrum of phenanthroline derivatives is typically dominated by strong absorption bands within the ultraviolet range. researchgate.net For this compound, these absorptions arise from π–π* transitions located within the aromatic phenanthroline system and n–π* transitions involving the nitrogen heteroatoms and the aldehyde carbonyl groups. dergipark.org.tr The parent 1,10-phenanthroline molecule exhibits a significant absorbance peak at approximately 232 nm. aatbio.com The addition of aldehyde functional groups is anticipated to produce a bathochromic (red) shift in the absorption bands, a consequence of extending the π-conjugated system. rsc.org Research on related phenanthroline complexes demonstrates that the coordination to a metal center typically alters the positions of these ligand-centric π → π* and n → π* transitions. researchgate.net

| Transition Type | Typical Wavelength (λmax) Range for Phenanthrolines | Notes |

|---|---|---|

| π → π | 230-300 nm | Represents high-intensity absorptions associated with the aromatic system. The position is sensitive to substituents. |

| n → π | ~300-350 nm | These are lower-intensity transitions from non-bonding electrons on nitrogen and oxygen. Their position often shifts upon protonation or metal coordination. rsc.orgresearchgate.net |

Fluorescence Spectroscopy: 1,10-Phenanthroline and its derivatives are often fluorescent, with emission characteristics that are highly dependent on the molecular structure and environment. rsc.org Following excitation of the π-system, the molecule emits light at a longer wavelength. The aldehyde groups can modulate the fluorescence quantum yield and the spectral position of the emission. A key feature is that protonation or coordination to metal ions can significantly modify the fluorescence spectra, frequently resulting in the emergence of new, red-shifted emission bands. rsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to display well-defined signals for the aromatic protons of the phenanthroline core and a characteristic signal for the aldehyde protons (-CHO) at a significant downfield shift, generally above 10 ppm. asianpubs.org The inherent symmetry of the molecule would lead to a more simplified pattern in the aromatic region, where protons are typically observed between 7.5 and 9.2 ppm, analogous to the parent compound. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum validates the carbon framework. A crucial signal is the resonance of the aldehyde's carbonyl carbon, which appears in a highly deshielded region (approximately 190 ppm). The aromatic carbon signals would be found in the 120-150 ppm range. mdpi.com

Mass Spectrometry: This technique is used to confirm the molecular weight and can reveal structural details through analysis of fragmentation patterns. For this compound, with a chemical formula of C₁₄H₈N₂O₂, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of about 236.23 Da. bldpharm.com High-resolution techniques like ESI-MS can provide a highly accurate mass measurement. mdpi.com The fragmentation process would likely feature the loss of the aldehyde groups. asianpubs.org

IR Spectroscopy: Infrared (IR) spectroscopy identifies the vibrational modes of the molecule's functional groups. The most prominent and diagnostic absorption for this compound is the strong stretching vibration of the aldehyde's carbonyl group (ν(C=O)). Other significant vibrational bands include the C=N and C=C stretching of the heterocyclic rings and various C-H bending modes. asianpubs.orgresearchgate.net When the ligand coordinates to a metal center via its nitrogen atoms, the C=C and C=N stretching frequencies typically exhibit a slight shift. rsc.orgumich.edu

| Vibrational Mode | Typical Wavenumber (cm-1) | Intensity | Notes |

|---|---|---|---|

| ν(C=O) | ~1720 | Strong | Characteristic stretching vibration of the aldehyde carbonyl group. asianpubs.org |

| ν(C=N) | 1630-1580 | Medium-Strong | Associated with the azomethine stretching within the phenanthroline ring system. researchgate.netrsc.org |

| ν(C=C) | 1600-1430 | Medium-Strong | Corresponds to the aromatic ring stretching vibrations. researchgate.netrsc.org |

| δ(C-H) | 900-700 | Medium-Strong | Represents the out-of-plane C-H bending vibrations of the aromatic system. |

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive analytical method for elucidating the three-dimensional arrangement of atoms in a solid-state crystalline material. It provides highly accurate measurements of bond lengths, bond angles, and dihedral angles, which together define the molecule's conformation.

Molecular Structure: A single-crystal X-ray diffraction analysis of this compound would unequivocally establish its molecular geometry. Such a study would confirm the characteristic planarity of the fused aromatic phenanthroline core. tu-clausthal.de It would also precisely determine the spatial orientation of the aldehyde groups at the 3- and 8-positions relative to the heterocyclic framework, including the exact bond lengths of the C-C linkage between the ring and the carbonyl carbon, as well as the C=O double bond.

Supramolecular Chemistry and Self Assembly of 1,10 Phenanthroline 3,8 Dicarbaldehyde Based Systems

Design Principles for Self-Assembled Architectures

The self-assembly of systems based on 1,10-Phenanthroline-3,8-dicarbaldehyde is governed by a combination of directional and non-directional non-covalent interactions. The aldehyde groups, the aromatic phenanthroline core, and any additional peripheral substituents all play crucial roles in dictating the final supramolecular structure.

Hydrogen Bonding Interactions Involving Aldehyde Groups and Peripheral Substituents

Hydrogen bonding is a key directional force in the self-assembly of phenanthroline derivatives. nih.govnih.gov While the aldehyde groups of this compound are not traditional hydrogen bond donors, they can act as acceptors. More significantly, derivatives where the aldehyde is converted to other functional groups, such as oximes or amides, introduce potent hydrogen bonding capabilities. researchgate.net For instance, studies on substituted phenols have demonstrated that intramolecular hydrogen bonds can be strengthened by resonance effects, a principle that can be extrapolated to substituted phenanthroline systems. pku.edu.cn

In the solid state, phenanthroline derivatives with amino and nitro groups have been shown to form extensive networks of intermolecular hydrogen bonds, linking molecules into chains and more complex architectures. researchgate.net The interplay of these hydrogen bonds with other non-covalent forces is critical in controlling the packing and dimensionality of the resulting supramolecular structure. Theoretical studies on substituted phenols complexed with molecules like water and ammonia (B1221849) have shown well-defined effects of substituents on the properties of hydrogen bonds, including interaction energies and bond lengths, which provides insight into how peripheral groups can tune these interactions in phenanthroline systems. researchgate.net

π-π Stacking and Hydrophobic Interactions in Ordered Assemblies

The large, planar aromatic surface of the 1,10-phenanthroline (B135089) core makes it highly susceptible to π-π stacking interactions. mdpi.com These interactions, though weaker than hydrogen bonds, are crucial for the stabilization of supramolecular assemblies and play a significant role in the formation of ordered structures. nih.gov In many crystal structures of phenanthroline-containing compounds, molecules are arranged in offset face-to-face or edge-to-face orientations, characteristic of stabilizing π-π stacking. researchgate.netrsc.org These interactions can lead to the formation of one-dimensional stacks or ladders, which can then be further organized by other interactions. nih.gov

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers Using 3,8-Substituted Phenanthrolines

The bidentate N,N'-chelating site of the 1,10-phenanthroline unit is a well-established motif for coordinating to metal ions. When combined with additional ligating groups at the 3 and 8 positions, such as the dicarbaldehyde functionalities or their derivatives, these molecules become excellent building blocks for metal-organic frameworks (MOFs) and coordination polymers. nih.govnih.govnih.gov

The reaction of 3,8-substituted phenanthrolines with various metal salts can lead to the formation of extended structures with diverse dimensionalities and topologies. nih.govacs.org For example, the use of a dual-ligand strategy, combining a substituted phenanthroline with a dicarboxylate linker, has been shown to produce a variety of lanthanide(III) coordination polymers with two- and three-dimensional structures. nih.govacs.org The final architecture is influenced by factors such as the coordination preference of the metal ion, the geometry of the ligands, and the reaction conditions. nih.gov

Phenanthroline-based MOFs have shown promise in applications such as catalysis. For instance, an iron-phenanthroline MOF has been demonstrated to be a robust and recyclable catalyst for C-H amination reactions, outperforming its homogeneous counterpart. rsc.org The rigid and porous nature of MOFs provides a stable and accessible platform for catalytic metal centers.

| Compound/System | Metal Ion(s) | Resulting Structure | Key Features | Reference(s) |

| Phenanthroline citrate (B86180) zinc complexes | Zn(II) | 1D chain and 3D supramolecular structure | Strong hydrogen bonding, fluorescence | nih.gov |

| Lanthanide-2,5-thiophenedicarboxylate-phenanthroline | Pr(III), Nd(III), Tb(III), Dy(III), Ho(III), Er(III), Yb(III) | 2D and 3D Coordination Polymers | Structural diversity dependent on lanthanide ion | nih.govacs.org |

| Fe-phenanthroline MOF | Fe(II), Zr(IV) | 3D Metal-Organic Framework | High porosity, catalytic activity in C-H amination | rsc.org |

| Divalent metal-N,N'-bis(pyridin-3-ylmethyl)terephthalamide-dicarboxylate | Co(II), Cd(II), Zn(II) | 2D and 3D Coordination Polymers | Structural diversity based on metal and dicarboxylate ligand | nih.gov |

| Iron pivalate-phenanthroline-1,6-diaminohexane | Fe(II), Fe(III) | 1D Coordination Polymer | Formed from a triangular {Fe3O} core | mdpi.com |

Hierarchical Self-Assembly of Dicarbaldehyde-Derived Systems (e.g., Poly(1,10-phenanthroline-3,8-diyl))

The dicarbaldehyde groups on the 1,10-phenanthroline scaffold can be utilized in polymerization reactions to create π-conjugated polymers, such as poly(1,10-phenanthroline-3,8-diyl) (PPhen). oup.comresearchgate.netacs.orgelsevierpure.com These polymers, which possess a rigid and planar backbone, can undergo hierarchical self-assembly into well-defined nanostructures.

PPhen has been synthesized via organometallic polycondensation and has shown interesting optical and electrochemical properties. researchgate.netacs.orgelsevierpure.com Light scattering studies revealed that PPhen has a stiff structure. researchgate.netelsevierpure.com The introduction of alkoxy side chains, as in PPhen(5,6-OR)s, can facilitate an end-to-end packing assembly, driven by the crystallization of the side chains. researchgate.netacs.orgelsevierpure.com This demonstrates a form of hierarchical self-assembly where the primary polymer chains organize into larger, ordered structures.

The process of hierarchical self-assembly is common in complex systems, such as block copolymers, where different segments of the polymer chain drive organization at different length scales. nih.gov For PPhen and its derivatives, the initial formation of the polymer chain is followed by intermolecular organization through π-π stacking and, if applicable, interactions between side chains, leading to materials with anisotropic properties. researchgate.netelsevierpure.com

Applications in Advanced Chemical Systems Involving 1,10 Phenanthroline 3,8 Dicarbaldehyde

Chemosensing and Molecular Recognition

The 1,10-phenanthroline (B135089) unit is a well-established component in the design of chemosensors due to its rigid, planar structure and strong chelating ability. rsc.org The introduction of dicarbaldehyde groups at the 3,8-positions allows for the development of sophisticated sensors for various analytes through subsequent chemical modifications.

Fluorescent chemosensors based on 1,10-phenanthroline-3,8-dicarbaldehyde can be designed by converting the aldehyde groups into Schiff bases. The condensation reaction of the dicarbaldehyde with various primary amines yields ligands with imine (-C=N-) linkages. These Schiff base ligands can then coordinate with metal cations, leading to changes in their fluorescence properties.

The general mechanism for cation sensing involves the modulation of photoinduced electron transfer (PET) or internal charge transfer (ICT) processes upon metal ion binding. In the free ligand, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the phenanthroline fluorophore through a PET process. Upon coordination with a cation such as Zn(II), Ni(II), or Hg(II), the lone pair of electrons on the imine nitrogen is engaged in the metal-ligand bond, which inhibits the PET process and results in a "turn-on" fluorescence response. The strength of the fluorescence enhancement often correlates with the concentration of the cation, allowing for quantitative detection.

The selectivity of these sensors for specific cations can be tuned by carefully selecting the amine precursor for the Schiff base formation. The steric and electronic properties of the resulting ligand will dictate the stability and geometry of the metal complexes formed, leading to selective recognition of target cations. While specific examples for this compound are not extensively documented in publicly available literature, the principles are well-established for other phenanthroline dicarbaldehyde isomers, such as the 2,9-dicarbaldehyde. researchgate.netscispace.com

Table 1: Design Principles for Fluorescent Cation Sensors Based on this compound Derivatives

| Component | Role | Mechanism of Action |

| 1,10-Phenanthroline | Fluorophore and chelating unit | Provides the core structure for fluorescence and metal ion binding. |

| 3,8-Dicarbaldehyde | Synthetic handle | Allows for the formation of Schiff base ligands through reaction with amines. |

| Schiff Base (-C=N-) | Recognition site and PET modulator | The imine nitrogen's lone pair can quench fluorescence via PET in the free ligand. |

| Metal Cation (e.g., Zn(II), Ni(II), Hg(II)) | Analyte | Binds to the Schiff base ligand, inhibiting PET and causing a "turn-on" fluorescence response. |

Colorimetric sensors offer the advantage of naked-eye detection, which is highly desirable for rapid and on-site analysis. Derivatives of this compound can be designed to exhibit a distinct color change upon interaction with a specific analyte. This is typically achieved by creating a molecule where the electronic properties of the chromophore are significantly altered upon analyte binding.

One common strategy involves the synthesis of hydrazone derivatives from the dicarbaldehyde. These hydrazones can act as colorimetric sensors for anions. For example, a similar compound, 1,10-phenanthroline-2,9-dicarboxyaldehyde-di-(p-substitutedphenyl-hydrazone), has been shown to be a highly selective colorimetric sensor for the acetate (B1210297) ion. nih.gov The interaction of the acetate ion with the N-H protons of the hydrazone leads to deprotonation, causing a significant change in the electronic structure of the molecule and a corresponding color change from yellow to green. This principle can be extended to derivatives of this compound for the development of new colorimetric sensors.

The recognition of anions is a challenging but important area of supramolecular chemistry. Ligands derived from this compound can be designed to recognize anions through two main strategies: direct hydrogen bonding and metal complexation.

In the first approach, the dicarbaldehyde can be functionalized with groups capable of forming strong hydrogen bonds with anions, such as amides or ureas. The binding of an anion to these hydrogen bond donors can induce a conformational change in the molecule or alter its electronic properties, leading to a detectable signal.

The second approach involves the use of a metal complex as the anion receptor. A metal complex formed with a ligand derived from this compound can act as a Lewis acidic center to bind anions. The anion can either coordinate directly to the metal center or interact with the coordinated ligands through hydrogen bonding. This interaction can perturb the photophysical properties of the complex, providing a signaling mechanism for anion detection. For instance, a ternary europium(III) complex with a substituted imidazo[4,5-f]-1,10-phenanthroline ligand has been reported to detect various anions with distinct luminescence changes. chim.it

Catalysis and Photocatalysis

The versatile coordination chemistry of 1,10-phenanthroline and its derivatives makes them excellent ligands for a wide range of catalytic applications. The dicarbaldehyde groups at the 3 and 8 positions of the phenanthroline core in this compound provide a platform for creating sophisticated ligands for both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: Ligands derived from this compound, particularly Schiff bases, can form stable complexes with various transition metals, creating active homogeneous catalysts. jmchemsci.com The electronic and steric properties of the ligand can be fine-tuned by varying the amine used in the Schiff base condensation, which in turn influences the catalytic activity and selectivity of the metal complex. These complexes can be employed in a variety of organic transformations. For example, copper complexes with phenanthroline-based ligands have been effectively used in cross-coupling reactions. chim.it

Heterogeneous Catalysis: For applications requiring catalyst recyclability and ease of separation, ligands derived from this compound can be immobilized on solid supports. The aldehyde groups can be used to covalently attach the ligand to materials like silica, polymers, or metal-organic frameworks (MOFs). The resulting heterogeneous catalysts can then be used in various catalytic reactions, combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) are fundamental processes in photocatalysis. In these processes, a photocatalyst absorbs light, leading to the formation of an excited state that can initiate a chemical reaction through electron or energy transfer.

Complexes containing ligands derived from this compound can act as efficient photocatalysts. The phenanthroline core can serve as a photosensitizer, absorbing light and promoting an electron to a higher energy level. This excited state can then participate in PET or PCT processes.

In a typical PET mechanism, the excited photocatalyst can either donate an electron to a substrate (reductive quenching) or accept an electron from a substrate (oxidative quenching), generating reactive radical intermediates that can proceed to form the final product. The efficiency of these processes is highly dependent on the redox potentials of the photocatalyst and the substrates.

In a PCT mechanism, upon light absorption, an electron is transferred from one part of the molecular system to another, for example, from a metal center to a ligand (metal-to-ligand charge transfer, MLCT) or from a ligand to a metal center (ligand-to-metal charge transfer, LMCT). This charge-separated state can be highly reactive and can drive catalytic transformations. The specific design of the ligand, which can be controlled through the derivatization of this compound, plays a crucial role in tuning the energies of the molecular orbitals and thus the nature and efficiency of the PET and PCT processes. While specific studies on the PET and PCT mechanisms involving this compound are not widely reported, the principles are well-established for other phenanthroline-based systems. nih.gov

Electrocatalytic Applications and Redox Properties

The redox behavior of 1,10-phenanthroline and its derivatives is a cornerstone of their utility in electrocatalysis. The phenanthroline ligand system can effectively stabilize transition metal ions in various oxidation states, thereby modulating their redox potentials. semanticscholar.org This property is crucial for designing efficient electrocatalysts.

The introduction of substituents at the 3,8-positions directly influences the electronic properties and, consequently, the redox behavior of the phenanthroline core. For instance, polymers derived from 3,8-dibromo-1,10-phenanthroline (B9566), such as poly(1,10-phenanthroline-3,8-diyl), exhibit susceptibility to electrochemical reduction. acs.orgresearchgate.net This polymer can be electrochemically reduced at a potential (Epa) of -2.24 V vs Ag/Ag+. oup.com The reduced state of these polymers demonstrates a degree of stability in the presence of air. acs.orgresearchgate.net

Complexes of 1,10-phenanthroline with transition metals like copper and iron are known to possess significant electrocatalytic activity. Copper(I) phenanthroline complexes, for example, have been studied for their ability to catalyze the reduction of dioxygen. acs.org The redox potential of the Cu(II)/Cu(I) couple in these complexes is a key determinant of their catalytic efficiency. acs.org Similarly, the formal potential of the iron(III)/iron(II) couple is significantly raised in its complex with 1,10-phenanthroline. semanticscholar.org

While direct electrocatalytic studies on this compound are not extensively documented, the established redox activity of its parent and related polymeric structures provides a strong basis for its potential in this field. The aldehyde groups can be further reacted to anchor the molecule onto electrode surfaces or to tune the electronic environment of a coordinated metal center, thereby influencing its catalytic performance.

Materials Science and Optoelectronics

The rigid, planar structure and rich electronic properties of the 1,10-phenanthroline scaffold make it an excellent candidate for the construction of advanced materials with tailored optical and electronic functionalities. The dicarbaldehyde derivative, in particular, offers versatile synthetic handles for creating polymers, metal-organic frameworks, and functionalized surfaces.

Development of π-Conjugated Polymers Derived from 3,8-Phenanthroline Derivatives

A significant area of research has been the synthesis of π-conjugated polymers incorporating the 1,10-phenanthroline unit, specifically through linkages at the 3- and 8-positions. Poly(1,10-phenanthroline-3,8-diyl) (PPhen) is a prime example of such a polymer, typically synthesized via the dehalogenation polycondensation of 3,8-dibromo-1,10-phenanthroline using a zerovalent nickel complex. acs.orgresearchgate.net

These polymers exhibit several key properties:

Molecular Weight and Structure: PPhen has been synthesized with average molecular weights ranging from 4300 to 6800. acs.orgresearchgate.netelsevierpure.com Light scattering studies have revealed that the polymer possesses a stiff structure. acs.orgresearchgate.net

Electrochemical Properties: As mentioned previously, these polymers are electrochemically active and can be n-doped. The introduction of additional imine nitrogens into the polymer's repeating unit can significantly enhance its electron-accepting properties, with n-doping occurring at a cathodic peak potential (Epc) of -1.38 V vs Ag+/Ag. acs.orgresearchgate.net

Solid-State Assembly: The introduction of alkoxy side chains at the 5- and 6-positions can lead to the formation of end-to-end packing assemblies, driven by the crystallization of the side chains. acs.orgresearchgate.net

The aldehyde groups of this compound provide an alternative and reactive route to such polymers through condensation reactions, allowing for the incorporation of a wider variety of co-monomers and functionalities.

Optoelectronic Properties of Dicarbaldehyde-Metal Complexes and Polymeric Materials

The combination of the 1,10-phenanthroline ligand with metal ions leads to materials with interesting optoelectronic properties, including strong luminescence and charge-transfer transitions. These properties are highly tunable based on the nature of the metal ion and the substituents on the phenanthroline ring.

Poly(1,10-phenanthroline-3,8-diyl) and its derivatives exhibit strong dichroism in their UV-vis absorption and photoluminescence spectra. acs.orgresearchgate.net The polymer itself can form complexes with metal moieties like [Ru(bpy)2]2+, leading to new materials with combined properties. acs.orgresearchgate.net

Complexes of 1,10-phenanthroline derivatives with d10 metal ions such as zinc and cadmium often display photoluminescent properties in the blue-green region of the spectrum. polyu.edu.hk The luminescence is typically ligand-based but can be tuned by coordination to different metal ions. polyu.edu.hk Lanthanide complexes, such as those with Europium(III), are also of great interest. The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelengths. nih.gov For example, the [Eu(tta)3(1,10-phenanthroline)] complex shows strong emission peaks corresponding to the f-f transitions of the Eu(III) ion. nih.gov

The table below summarizes some of the photophysical properties of related 3,8-disubstituted phenanthroline ruthenium(II) complexes, which provide insight into the potential optoelectronic behavior of complexes derived from the dicarbaldehyde.

| Complex | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) |

| [(tbbpy)2Ru(phenBr2)]2+ | 444 | ~610 |

| [(tbbpy)2Ru{phen-3,8-bis[3,5-bis(trifluoromethyl)phenyl]}]2+ | 411, 460 | Not specified |

| Data sourced from related research on 3,8-disubstituted phenanthroline complexes. researchgate.net |

The aldehyde groups in this compound can be used to create Schiff base ligands upon reaction with primary amines. These extended conjugated systems, when complexed with metals, are expected to exhibit unique and tunable optoelectronic properties, making them suitable for applications in sensors, light-emitting devices, and nonlinear optics. nih.gov

Fabrication of Functionalized Surfaces and Nanomaterials for Specific Applications

The functional groups of this compound are key to its use in fabricating functionalized surfaces and nanomaterials. The aldehyde moieties can readily participate in reactions to covalently attach the phenanthroline unit to a variety of substrates, including polymers, silica, and metal oxide surfaces. This allows for the creation of surfaces with tailored properties, such as the ability to selectively bind metal ions.

While direct examples using the dicarbaldehyde are emerging, the principle is well-established with related derivatives. For instance, 1,10-phenanthroline-3,8-dicarboxylic acid has been investigated for the preparation of functionalized metal-organic frameworks (MOFs). elsevierpure.com In these structures, the carboxylate groups coordinate to metal centers, building up a porous, crystalline material where the phenanthroline units can act as secondary binding sites or impart specific catalytic or photophysical properties to the framework.

Furthermore, the 1,10-phenanthroline core can be used in the synthesis of nanoparticles. Although not specifically using the dicarbaldehyde, studies have shown that phenanthroline adducts can serve as precursors for the synthesis of materials like lead sulfide (B99878) (PbS) nanoparticles. acs.org The general principle of using organic ligands to direct the growth and stabilize nanoparticles is a cornerstone of "green synthesis" methods. mdpi.comnih.gov The aldehyde groups of this compound could be used to create ligands that cap nanoparticles, providing a functional handle for further modification or for directing their assembly into larger structures.

The versatility of the aldehyde groups allows for their conversion into other functional groups, such as amines or carboxylic acids, further expanding the possibilities for surface functionalization and nanomaterial fabrication. This chemical adaptability makes this compound a promising platform for developing new materials for catalysis, sensing, and biomedical applications.

Theoretical and Computational Chemistry Studies of 1,10 Phenanthroline 3,8 Dicarbaldehyde

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For 1,10-phenanthroline-3,8-dicarbaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), help in understanding its geometric and electronic properties. semanticscholar.org

Elucidation of Frontier Molecular Orbitals (FMOs) and Electronic Transitions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. researchgate.net In this compound, the HOMO is typically localized on the electron-rich phenanthroline core, while the LUMO is distributed over the entire molecule, including the electron-withdrawing dicarbaldehyde substituents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic transitions. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency for the molecule to exhibit electronic transitions at longer wavelengths. jcchems.com The electronic transitions in this compound are predominantly of the π → π* and n → π* types. researchgate.net The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to an antibonding π* orbital. researchgate.net These transitions are responsible for the characteristic UV-Vis absorption spectra of the compound. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Note: These values are illustrative and can vary depending on the computational method and basis set used.

Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, Fluorescence, NMR)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict and interpret the electronic absorption and emission spectra of molecules. nih.gov For this compound, TD-DFT calculations can simulate the UV-Vis spectrum, providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net The calculated spectrum can be compared with experimental data to validate the computational model and to assign the observed absorption bands to specific electronic transitions. semanticscholar.org

Similarly, the fluorescence properties of this compound can be investigated using computational methods. The calculations can predict the emission wavelength and the nature of the excited state from which fluorescence occurs. Protonation of the phenanthroline nitrogen atoms can lead to significant changes in the absorption and fluorescence spectra, typically causing a red shift in the emission wavelength. rsc.org

Gauge-Including Atomic Orbital (GIAO) calculations within the DFT framework are employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. semanticscholar.org By comparing the calculated chemical shifts with experimental data, the molecular structure can be confirmed, and the electronic environment of each nucleus can be understood. semanticscholar.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis Absorption | λmax | ~330 nm |

| Fluorescence Emission | λem | ~380 nm |

| ¹H NMR | Chemical Shift Range (aromatic) | δ 7.0-9.0 ppm |

| ¹³C NMR | Chemical Shift Range (aromatic) | δ 120-160 ppm |

Note: These are typical predicted values. Actual experimental values may vary.

Mechanistic Insights into Coordination and Reaction Pathways

DFT calculations are invaluable for elucidating the mechanisms of coordination and chemical reactions involving this compound. The aldehyde groups at the 3 and 8 positions can be chemically modified, for instance, through condensation reactions with amines to form Schiff bases. researchgate.netasianpubs.org DFT can be used to model the reaction pathways of these transformations, identifying transition states and calculating activation energies. This provides a detailed understanding of the reaction kinetics and thermodynamics.

Furthermore, the phenanthroline core is an excellent chelating agent for various metal ions. mdpi.com DFT studies can model the coordination of metal ions to the nitrogen atoms of the phenanthroline ring, providing insights into the geometry, stability, and electronic structure of the resulting metal complexes. mdpi.com These computational studies are crucial for designing complexes with specific catalytic, photophysical, or biological properties.

Molecular Dynamics (MD) Simulations for Supramolecular Interactions and Self-Assembly Processes

While specific Molecular Dynamics (MD) simulation studies on this compound are not extensively documented, the principles of MD can be applied to understand its behavior in condensed phases and its role in supramolecular chemistry. MD simulations can model the interactions of the molecule with solvent molecules and other solutes, providing insights into its solvation and aggregation behavior.

For instance, MD simulations could be used to study the self-assembly of this compound molecules into larger architectures, driven by non-covalent interactions such as π-π stacking and hydrogen bonding. These simulations can reveal the preferred packing arrangements and the dynamics of the self-assembly process, which is essential for the development of new materials with tailored properties. The related compound, 1,10-phenanthroline (B135089) maleimide, is noted for its utility in constructing complex, functional architectures through supramolecular chemistry.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) and Ligand Efficiency Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies for this compound are not widely reported. However, the theoretical framework of QSAR/QSPR can be applied to correlate its structural features with its biological activity or physical properties. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimental data, predictive models can be developed.

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a ligand to its target protein. core.ac.uk It relates the binding affinity of a molecule to its size (typically the number of heavy atoms). core.ac.uk While specific LE studies on this compound are not available, this concept is highly relevant for its potential applications in medicinal chemistry. For instance, if this molecule is used as a scaffold for developing enzyme inhibitors, calculating its ligand efficiency would be a crucial step in the optimization process to develop potent and drug-like molecules. core.ac.uk

Future Perspectives and Emerging Research Directions for 1,10 Phenanthroline 3,8 Dicarbaldehyde

Integration with Nanoscience and Biotechnology for Advanced Applications

The functionalization of the 1,10-phenanthroline (B135089) scaffold is a key strategy for its integration into nanoscience and biotechnology. The aldehyde groups of 1,10-phenanthroline-3,8-dicarbaldehyde offer convenient handles for covalent attachment to nanoparticles, biomolecules, and surfaces, paving the way for a new generation of hybrid materials with tailored properties.

One promising avenue of research lies in the development of sophisticated diagnostic and therapeutic agents. For instance, the dicarbaldehyde can serve as a precursor to thiosemicarbazones, which have shown a propensity for binding to and stabilizing G-quadruplex DNA structures. mdpi.com These structures are found in telomeres and are implicated in cancer cell proliferation, making them an attractive target for anti-cancer therapies. mdpi.com The ability to functionalize the phenanthroline core allows for the fine-tuning of binding affinity and selectivity, potentially leading to more effective and less toxic cancer treatments.

Furthermore, the 1,10-phenanthroline moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. asianpubs.org This property can be exploited to create luminescent probes for bioimaging. By reacting the dicarbaldehyde with specific fluorophores or conjugating the resulting complex to biomolecules, researchers can design probes that selectively target and illuminate specific cellular components or processes. The exploration of Schiff base derivatives, formed by the condensation of the dicarbaldehyde with primary amines, opens up a vast chemical space for creating such targeted probes. For example, a d-glucosamine-based Schiff base ligand has been used to synthesize a water-soluble fac-[Re(CO)3(GluP)Cl] complex, demonstrating the potential for creating glycoconjugated compounds that could target cancer cells with overexpressed glucose transporters. acs.org

The application of functionalized phenanthrolines extends to environmental remediation, particularly in the selective separation of actinides from nuclear waste. acs.org The dicarbamoylated derivatives of phenanthroline have been investigated for this purpose, and the dicarbaldehyde can be a key intermediate in the synthesis of these and other selective ligands. acs.org

Development of Novel Functional Materials with Tunable Properties

The rigid and planar structure of the 1,10-phenanthroline core, combined with the reactive aldehyde functionalities, makes this compound an ideal candidate for the construction of novel functional materials, most notably Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

The dicarbaldehyde can be readily oxidized to the corresponding 1,10-phenanthroline-3,8-dicarboxylic acid. researchgate.netnih.gov This dicarboxylic acid can then serve as a linker to connect metal nodes, forming the extended, three-dimensional structure of a MOF. researchgate.net The properties of the resulting MOF, such as its porosity, stability, and functionality, can be precisely controlled by:

Choice of metal ion: Different metal ions will lead to different coordination geometries and framework topologies.

Functionalization of the phenanthroline core: Introducing additional functional groups onto the phenanthroline backbone can alter the chemical environment within the pores, enabling selective adsorption or catalytic activity.

Post-synthetic modification: The aldehyde groups, if preserved in the MOF structure, can be subsequently modified to introduce new functionalities.

This high degree of tunability allows for the design of "smart" materials that can respond to external stimuli, such as the presence of a specific analyte or a change in pH.

Exploration of Sustainable Synthetic Methodologies and Green Chemistry Approaches

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which emphasize the reduction of waste, the use of renewable resources, and the design of energy-efficient processes. The development of sustainable methodologies for the synthesis and functionalization of this compound is therefore a critical area of research.

Recent advances have demonstrated the potential for metal- and light-free Minisci-type reactions for the direct C-H dicarbamoylation of phenanthrolines. hw.ac.uk This approach is operationally simple, scalable, and avoids the use of expensive and toxic heavy metal catalysts. hw.ac.uk Adapting such methods for the introduction of aldehyde or precursor functionalities would represent a significant step towards a greener synthesis of the target compound.

Furthermore, mechanochemistry, which utilizes mechanical force to drive chemical reactions, is emerging as a powerful tool for sustainable synthesis. rsc.org This solvent-free technique can lead to higher yields, shorter reaction times, and reduced waste generation compared to traditional solution-based methods. rsc.org Exploring mechanochemical routes for the synthesis and derivatization of this compound could unlock more environmentally friendly production pathways.

The use of green oxidants, such as peroxomonosulfate ion, for the synthesis of 1,10-phenanthroline-mono-N-oxides in aqueous solution also highlights a promising direction. mdpi.com Investigating similar green oxidation methods for the conversion of methyl or other precursor groups to aldehydes on the phenanthroline scaffold is a worthwhile endeavor.

Expanding the Scope of Recognition and Catalytic Applications in Complex Systems

The unique electronic properties and chelating ability of the 1,10-phenanthroline core make it a privileged scaffold for the design of receptors for molecular recognition and ligands for catalysis. The presence of two aldehyde groups in this compound provides a versatile platform for creating highly specific sensors and efficient catalysts.

For molecular recognition, the aldehyde groups can be readily converted into a wide array of functional groups through reactions such as Schiff base formation, Wittig reactions, and reductions. This allows for the construction of intricate cavities and binding pockets that can selectively recognize and bind to specific ions or molecules. The development of chemosensors based on the fluorescence or colorimetric response of such functionalized phenanthrolines upon analyte binding is a particularly active area of research.

In the realm of catalysis, the electronic properties of the phenanthroline ligand play a crucial role in determining the activity and selectivity of the metal catalyst it coordinates. The aldehyde groups in the 3 and 8 positions can be used to tune these electronic properties. For example, their conversion to electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby influencing its catalytic performance. A concise synthetic protocol for aryl-functionalized phenanthrolines has been developed, demonstrating their potential as highly efficient ligands in catalysis. rsc.org The dicarbaldehyde can serve as a starting point for the synthesis of such functionalized ligands.

The development of catalysts for asymmetric synthesis is a major goal in modern chemistry. The C2-symmetric nature of this compound makes it an attractive starting material for the synthesis of chiral ligands. By reacting the aldehyde groups with chiral amines or alcohols, it is possible to create chiral environments around the metal center, enabling enantioselective catalytic transformations.

Q & A

Q. What are the key structural features and synthetic routes for 1,10-Phenanthroline-3,8-dicarbaldehyde?

The compound features two aldehyde groups at the 3- and 8-positions of the phenanthroline backbone, enabling coordination and functionalization. A common synthesis method involves oxidizing the corresponding methyl-substituted precursor (e.g., 3,8-dimethyl-1,10-phenanthroline) using oxidizing agents like SeO₂ or MnO₂ under controlled conditions. Post-synthesis purification via column chromatography ensures high purity . Characterization typically employs H/C NMR (e.g., aldehyde protons at δ ~10.36 ppm) and IR spectroscopy (C=O stretch ~1677 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is light-sensitive and hygroscopic. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Solubility in polar aprotic solvents (DMF, DMSO) facilitates reactions, but residual moisture should be minimized to prevent aldehyde group degradation .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : Confirms aldehyde functionality and aromatic proton environments.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₈N₂O₄: 268.06).

- Elemental Analysis : Ensures stoichiometric consistency.

- X-ray Crystallography : Resolves spatial arrangement in metal complexes (e.g., Co(III) complexes in ) .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

The aldehyde groups act as linkers for covalent bonding with amine-functionalized nodes (e.g., Zr-based clusters). For example, reacting with tetra-aminophenylmethane (TAPM) forms imine-linked MOFs with tunable porosity. Such frameworks are explored for catalysis or gas storage . Optimization involves balancing stoichiometry and reaction time to prevent cross-linking defects.

Q. What strategies address contradictions in spectroscopic data during metal complexation studies?

Discrepancies in UV-Vis or fluorescence spectra (e.g., unexpected quenching) may arise from solvent effects or ligand-metal charge transfer. Mitigation steps:

Q. How can researchers optimize reaction yields in Schiff base formations using this compound?

Key parameters:

Q. What are the challenges in synthesizing enantiopure derivatives, and how can they be resolved?

Steric hindrance at the 3,8-positions complicates asymmetric functionalization. Solutions:

- Chiral Auxiliaries : Use enantiopure amines to induce stereoselectivity.

- Chromatographic Separation : Employ chiral columns (e.g., cellulose-based) for racemate resolution.

- Crystallization-Driven Purification : Leverage differential solubility of diastereomers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.